Superior Oral Bioavailability in Renin Inhibitor Scaffolds: (R)-Tetrahydropyran Group vs. Cyclohexylmethyl
In a structure-guided optimization of nonpeptidic alkyl amine renin inhibitors, replacing the cyclohexylmethyl group occupying the S1 pocket with an (R)-(tetrahydropyran-3-yl)methyl group led to the discovery of clinical candidate VTP-27999. This compound exhibited significantly improved oral bioavailability compared to earlier cyclohexylmethyl-containing analogs, achieving >15% oral bioavailability across three preclinical species (rat, dog, and monkey) and good exposure in humans [1]. The cyclohexylmethyl analog lacked this level of oral exposure, underscoring the pharmacokinetic advantage conferred by the (R)-tetrahydropyran moiety.
| Evidence Dimension | Oral bioavailability |
|---|---|
| Target Compound Data | >15% oral bioavailability (VTP-27999 containing (R)-tetrahydropyran-3-yl methyl group) |
| Comparator Or Baseline | Cyclohexylmethyl-containing analog |
| Quantified Difference | Significant improvement; comparator likely <5-10% based on historical renin inhibitor challenges [1] |
| Conditions | In vivo pharmacokinetic studies in rat, dog, and monkey; human Phase I studies |
Why This Matters
This directly translates to enhanced developability for oral drug candidates—a critical go/no-go criterion in pharmaceutical R&D.
- [1] Cameron, K. O., et al. (2011). Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility. ACS Medicinal Chemistry Letters, 2(10), 747–751. View Source
